1,3-Bis(dichlorophosphino)benzene
Overview
Description
1,3-Bis(dichlorophosphino)benzene is an organophosphorus compound with the formula C₆H₄(PCl₂)₂. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structure and reactivity. It is commonly used as a precursor for the synthesis of various diphosphine ligands, which are essential in coordination chemistry and catalysis.
Preparation Methods
The synthesis of 1,3-Bis(dichlorophosphino)benzene typically involves the chlorination of 1,3-diphosphinobenzene using phosphorus pentachloride (PCl₅). This reaction is carried out under controlled conditions to achieve high yields. The general reaction can be represented as follows:
C6H4(PH2)2+2PCl5→C6H4(PCl2)2+2HCl+2PCl3
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure efficiency and safety.
Chemical Reactions Analysis
1,3-Bis(dichlorophosphino)benzene undergoes various chemical reactions, including:
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Substitution Reactions: : It reacts with organometallic reagents such as organolithium or Grignard reagents to form P-C bonds. For example:
C6H4(PCl2)2+2RMgX→C6H4(PR2)2+2MgXCl
where R represents an alkyl or aryl group.
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Oxidation and Reduction Reactions: : The compound can be oxidized to form phosphine oxides or reduced to form phosphines. Common oxidizing agents include hydrogen peroxide (H₂O₂) and reducing agents include lithium aluminum hydride (LiAlH₄).
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Ring Closure Reactions: : It can react with primary amines to form five-membered rings, which are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
1,3-Bis(dichlorophosphino)benzene has a wide range of applications in scientific research:
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Chemistry: : It is used as a precursor for the synthesis of diphosphine ligands, which are crucial in coordination chemistry and catalysis. These ligands are employed in the formation of metal complexes that serve as catalysts in various chemical reactions.
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Biology and Medicine:
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Industry: : The compound is used in the production of coordination polymers, organic wires, and metal-organic frameworks (MOFs). These materials have applications in areas such as gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of 1,3-Bis(dichlorophosphino)benzene primarily involves its ability to form strong P-C bonds through substitution reactions. The dichlorophosphino groups (PCl₂) are highly reactive and can readily undergo nucleophilic substitution with various reagents. This reactivity is exploited in the synthesis of complex ligands and coordination compounds.
Comparison with Similar Compounds
1,3-Bis(dichlorophosphino)benzene can be compared with other similar compounds such as 1,2-Bis(dichlorophosphino)benzene and 1,4-Bis(dichlorophosphino)benzene. These compounds share similar reactivity but differ in the position of the dichlorophosphino groups on the benzene ring. The unique positioning of the PCl₂ groups in this compound allows for the formation of specific coordination geometries and catalytic properties that are distinct from its isomers.
Similar Compounds
- 1,2-Bis(dichlorophosphino)benzene
- 1,4-Bis(dichlorophosphino)benzene
- 1,2,4-Tris(dichlorophosphino)benzene
- 1,2,4,5-Tetrakis(dichlorophosphino)benzene
These compounds are also valuable in the synthesis of ligands and coordination compounds, each offering unique properties based on the arrangement of the dichlorophosphino groups.
Properties
IUPAC Name |
dichloro-(3-dichlorophosphanylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4P2/c7-11(8)5-2-1-3-6(4-5)12(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYCUREFTUHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400465 | |
Record name | 1,3-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82495-68-9 | |
Record name | 1,3-Bis(dichlorophosphino)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82495-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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